molecular formula C12H11N3O2S2 B2935453 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 1706280-88-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No.: B2935453
CAS No.: 1706280-88-7
M. Wt: 293.36
InChI Key: AFFOKQBAZFBREI-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that combines the structural features of both imidazole and thiazole rings, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminothiazole with bromoacetophenone derivatives, followed by cyclization to form the imidazo[2,1-b]thiazole core .

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with bromoacetophenone is followed by cyclization and subsequent sulfonation without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFOKQBAZFBREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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